Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO)
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Overview
Description
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is a complex chemical compound that serves as a versatile linker in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly valuable in the field of click chemistry, where it facilitates the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The compound contains a maleimide group, a dibenzocyclooctyne (DBCO) group, and a trans-cyclooctene (TCO) group, all connected through polyethylene glycol (PEG) chains. These functional groups enable the compound to react with various biomolecules, making it a crucial tool in bioconjugation and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the PEG chains, followed by the introduction of the maleimide, DBCO, and TCO groups. The maleimide group is often introduced through a reaction with a thiol-containing compound, while the DBCO and TCO groups are added via click chemistry reactions. The entire process requires precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is scaled up using automated synthesis equipment. This allows for the precise control of reaction parameters and the efficient production of large quantities of the compound. The use of high-throughput screening and purification techniques ensures that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules through SPAAC, while the TCO group participates in inverse electron-demand Diels-Alder reactions with tetrazine-containing molecules
Substitution Reactions: The maleimide group reacts with thiol-containing compounds to form stable thioether bonds
Common Reagents and Conditions
Reagents: Azide-containing molecules, tetrazine-containing molecules, thiol-containing compounds.
Conditions: Mild reaction conditions, typically at room temperature and neutral pH, are sufficient for these reactions
Major Products
The major products formed from these reactions are bioconjugates, where the Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) linker connects various biomolecules, such as proteins, peptides, and nucleic acids .
Scientific Research Applications
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry reactions
Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies
Medicine: Integral in the development of ADCs for targeted cancer therapy, where it links antibodies to cytotoxic drugs
Industry: Employed in the production of diagnostic tools and biosensors
Mechanism of Action
The mechanism of action of Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) involves its functional groups reacting with specific molecular targets:
Maleimide Group: Reacts with thiol groups on proteins and peptides to form stable thioether bonds
DBCO Group: Undergoes SPAAC with azide-containing molecules, forming stable triazole linkages
TCO Group: Participates in inverse electron-demand Diels-Alder reactions with tetrazine-containing molecules, forming stable covalent bonds
These reactions enable the compound to link various biomolecules, facilitating targeted drug delivery and molecular imaging .
Comparison with Similar Compounds
Similar Compounds
Mal-PEG4-DBCO: Contains only the maleimide and DBCO groups, lacking the TCO group
Mal-PEG4-TCO: Contains only the maleimide and TCO groups, lacking the DBCO group
Mal-PEG4-(PEG3-DBCO): Contains the maleimide and DBCO groups connected through a PEG chain, but lacks the TCO group
Uniqueness
Mal-PEG4-(PEG3-DBCO)-(PEG3-TCO) is unique due to its combination of maleimide, DBCO, and TCO groups, which allows it to participate in multiple types of click chemistry reactions. This versatility makes it a valuable tool in bioconjugation and targeted drug delivery .
Properties
Molecular Formula |
C62H88N6O18 |
---|---|
Molecular Weight |
1205.4 g/mol |
IUPAC Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C62H88N6O18/c69-56(18-19-61(74)68-50-53-12-7-6-10-51(53)16-17-52-11-8-9-15-55(52)68)63-24-31-77-37-43-83-46-40-80-34-28-66(29-35-81-41-47-84-45-39-79-33-26-65-62(75)86-54-13-4-2-1-3-5-14-54)58(71)23-30-76-36-42-82-48-49-85-44-38-78-32-25-64-57(70)22-27-67-59(72)20-21-60(67)73/h1-2,6-12,15,20-21,54H,3-5,13-14,18-19,22-50H2,(H,63,69)(H,64,70)(H,65,75)/b2-1+/t54-/m1/s1 |
InChI Key |
JJDBFSGLRWTZBZ-XJWGYQCMSA-N |
Isomeric SMILES |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCOCCOCCOCCOCCNC(=O)CCN5C(=O)C=CC5=O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN(CCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C(=O)CCOCCOCCOCCOCCNC(=O)CCN5C(=O)C=CC5=O |
Origin of Product |
United States |
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